"N-(2,6-dimethyl-3-nitrophenyl)acetamide CAS number 5416-12-6"
"N-(2,6-dimethyl-3-nitrophenyl)acetamide CAS number 5416-12-6"
An In-depth Technical Guide to N-(2,6-dimethyl-3-nitrophenyl)acetamide (CAS: 5416-12-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2,6-dimethyl-3-nitrophenyl)acetamide, identified by CAS number 5416-12-6, is a substituted nitroaromatic compound.[1][2][3] While not extensively documented as an end-product, its chemical architecture—featuring a reactive nitro group, a sterically hindered amide, and specific aromatic substitution—positions it as a valuable intermediate in multi-step organic synthesis. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed and mechanistically explained synthesis protocol, modern analytical characterization techniques, and a discussion of its potential applications in synthetic chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this compound.
Chemical Identity and Physicochemical Properties
N-(2,6-dimethyl-3-nitrophenyl)acetamide is a crystalline solid at room temperature.[3] Its structure is defined by a 2,6-dimethylaniline core that has been acetylated on the amino group and nitrated at the 3-position of the aromatic ring. This specific arrangement of functional groups dictates its reactivity and potential synthetic utility.
Table 1: Core Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| CAS Number | 5416-12-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 208.22 g/mol | [2][5] |
| IUPAC Name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | N/A |
| Synonym | N-acetyl-2,6-dimethyl-3-nitroaniline | [6] |
| Physical Form | Powder | [3] |
| Melting Point | 167-173 °C | [3][6] |
| SMILES | CC(=O)NC1=C(C)C=CC(=C1C)=O | [2] |
| InChIKey | UNIUJJXVDIYVQM-UHFFFAOYSA-N | [2][3] |
Synthesis: A Study in Regiocontrol
The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide is a prime example of using a protecting group to moderate reactivity and control the regiochemical outcome of an electrophilic aromatic substitution reaction. Direct nitration of 2,6-dimethylaniline is fraught with challenges, including over-oxidation and the formation of multiple nitrated isomers.[7] Acetylation of the amine functionality circumvents these issues.[8]
The Strategic Role of Acetylation
The acetamido group (-NHCOCH₃) is less activating than a primary amino group (-NH₂). This moderation prevents oxidative degradation of the aromatic ring under the harsh conditions of nitration. Furthermore, the bulky acetyl group, in concert with the two ortho-methyl groups, provides significant steric hindrance around the amine, influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺). While the acetamido group is typically an ortho-, para-director, the steric crowding at the 4- and 6-positions (equivalent to the ortho-positions relative to the amide) and the electronic activation from the methyl groups favor substitution at the available 3-position.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(2,6-dimethyl-3-nitrophenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted acetanilides.[6]
Materials:
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N-acetyl-2,6-xylidine (N-(2,6-dimethylphenyl)acetamide) (30.1 g, 0.18 mol)
-
Glacial Acetic Acid (40 mL)
-
Concentrated Sulfuric Acid (98%, 80 mL)
-
Fuming Nitric Acid (>90%, 10 mL)
-
Ethanol (for recrystallization)
-
Deionized Water & Ice
Procedure:
-
Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, combine N-acetyl-2,6-xylidine (30.1 g) and glacial acetic acid (40 mL).
-
Acidification: Place the flask in an ice-salt bath. While stirring, slowly add concentrated sulfuric acid (80 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. The resulting mixture should be a clear solution or a fine slurry.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (10 mL) to a portion of the reaction mixture or additional chilled sulfuric acid. Slowly add this nitrating mixture to the reaction flask dropwise via an addition funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions and ensure regioselectivity.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
-
Product Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with stirring. A crystalline precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the crude product from hot ethanol to yield pale yellow needles of N-(2,6-dimethyl-3-nitrophenyl)acetamide (yield ~35.5 g, 92%).[6]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis. Commercial suppliers often provide data from NMR, HPLC, and LC-MS to verify their products.[1]
Analytical Workflow
Caption: Standard analytical workflow for compound verification.
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques.
Table 2: Expected Analytical Characteristics
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet (~2.2 ppm, 3H)Two singlets (~2.3-2.5 ppm, 6H)Two doublets (~7.5-8.0 ppm, 2H)Broad singlet (>8.5 ppm, 1H) | Acetyl CH₃, two aromatic CH₃ groups, two aromatic protons (meta-coupled), and the amide N-H proton. |
| ¹³C NMR | Signals at ~15-20 ppm (Ar-CH₃)Signal at ~25 ppm (Acetyl CH₃)Signals at ~125-150 ppm (Aromatic carbons)Signal at ~169 ppm (Amide C=O) | Confirms the presence of all unique carbon environments in the molecule. |
| FTIR (cm⁻¹) | ~3250-3300 (N-H stretch)~1660-1680 (Amide C=O stretch)~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch)~2900-3000 (C-H stretch) | Characteristic vibrational frequencies for the key functional groups (amide and nitro). |
| LC-MS | [M+H]⁺ at m/z 209.09 | Confirms the molecular weight of the compound (208.22 g/mol ). |
Potential Applications in Chemical Synthesis
N-(2,6-dimethyl-3-nitrophenyl)acetamide serves as a tailored building block for constructing more complex molecules. Its true value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, sodium dithionite). This transformation yields 3-amino-N-(2,6-dimethylphenyl)acetamide, a tri-substituted aniline derivative. This new amine can undergo a host of subsequent reactions, including diazotization, Sandmeyer reactions, and amide or sulfonamide bond formation.
-
Amide Hydrolysis: The acetamide can be hydrolyzed back to a primary amine under acidic or basic conditions, although this would typically be performed after manipulating the nitro group. This reveals the 2,6-dimethyl-3-nitroaniline core if desired.
-
Scaffold for Medicinal Chemistry: Substituted anilines and nitroaromatics are common motifs in pharmacologically active compounds. This molecule provides a rigid scaffold with defined substitution patterns that can be elaborated upon to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related N-(2,6-dimethylphenyl)acetamide structures are precursors to drugs like Ranolazine.[9]
Synthetic Utility Diagram
Sources
- 1. CAS 5416-12-6 | N-(2,6-dimethyl-3-nitrophenyl)acetamide - Synblock [synblock.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-(2,6-dimethyl-3-nitrophenyl)acetamide | 5416-12-6 [sigmaaldrich.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
